Cas no 143323-49-3 (Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate)

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides excellent stability under basic conditions while allowing selective deprotection under mild acidic conditions. The 4-hydroxyphenyl moiety offers functional versatility for further modifications, such as conjugation or cross-coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard coupling reagents and resistance to racemization. Its crystalline form ensures high purity and ease of handling. The ester functionality facilitates straightforward hydrolysis or transesterification, enabling flexible downstream applications in medicinal chemistry and bioconjugation.
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate structure
143323-49-3 structure
商品名:Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
CAS番号:143323-49-3
MF:C14H19NO5
メガワット:281.304364442825
MDL:MFCD24466094
CID:2147078
PubChem ID:11644846

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate
    • Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
    • Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
    • HGJGPDQDXKDZTQ-UHFFFAOYSA-N
    • methyl alpha-tert-butoxycarbonylamino-p-hydroxyphenylacetate
    • methyl({[(1,1-dimethylethyl)oxy]carbonyl}amino)(4-hydroxyphenyl)acetate
    • (RS)-tert-butoxycarbonylamino-(4-hydroxy-phenyl)-acetic
    • methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate
    • MFCD24466094
    • EN300-23404635
    • (RS)-tert-butoxycarbonylamino-(4-hydroxy-phenyl)-acetic acid methyl ester
    • Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester, (alphaR)-
    • 143323-49-3
    • DB-319853
    • Methyl2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
    • Y11396
    • CS-0433286
    • SCHEMBL1554126
    • methyl (2S)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate
    • Methyl 2-((t-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
    • Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • MDL: MFCD24466094
    • インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)
    • InChIKey: HGJGPDQDXKDZTQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)OC)C1C=CC(=CC=1)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 281.12632271g/mol
  • どういたいしつりょう: 281.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M296328-100mg
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
143323-49-3
100mg
$ 185.00 2022-06-04
TRC
M296328-10mg
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
143323-49-3
10mg
$ 50.00 2022-06-04
Aaron
AR01DI1B-1g
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE
143323-49-3 97%
1g
$240.00 2025-02-09
1PlusChem
1P01DHSZ-500mg
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE
143323-49-3 97%
500mg
$149.00 2023-12-21
A2B Chem LLC
AX08419-3g
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE
143323-49-3 > 95%
3g
$815.00 2024-04-20
1PlusChem
1P01DHSZ-5g
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE
143323-49-3 97%
5g
$617.00 2023-12-21
A2B Chem LLC
AX08419-1g
METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-HYDROXYPHENYL)ACETATE
143323-49-3 > 95%
1g
$398.00 2024-04-20
eNovation Chemicals LLC
Y0999224-5g
methyl 2-(boc-amino)-2-(4-hydroxyphenyl)acetate
143323-49-3 95%
5g
$900 2025-02-24
eNovation Chemicals LLC
Y0999224-5g
Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
143323-49-3 95%
5g
$1030 2024-08-02
Parkway Scientific
YB-482-1g
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
143323-49-3 > 95%
1g
$295 2023-04-12

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate 関連文献

Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetateに関する追加情報

Recent Advances in the Application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) in Chemical Biology and Pharmaceutical Research

The compound Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Boc-protected amino group and hydroxyphenyl moiety, serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of peptide synthesis, enzyme inhibition, and targeted drug delivery systems. The unique structural features of this compound make it an attractive candidate for further exploration in medicinal chemistry.

One of the most notable applications of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate is its role in the synthesis of peptide-based drugs. Researchers have utilized this compound as a key building block in the solid-phase peptide synthesis (SPPS) of complex peptides with enhanced stability and bioavailability. A recent study published in the *Journal of Medicinal Chemistry* demonstrated the successful incorporation of this intermediate into the synthesis of a novel class of antimicrobial peptides, which exhibited potent activity against multidrug-resistant bacterial strains. The Boc-protecting group in the compound was found to facilitate selective deprotection during synthesis, thereby improving the overall yield and purity of the final peptide products.

In addition to its utility in peptide synthesis, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate has also been investigated for its potential as an enzyme inhibitor. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* reported the design and synthesis of a series of derivatives based on this compound, which showed promising inhibitory activity against tyrosine kinases involved in cancer progression. The hydroxyphenyl group in the molecule was identified as a critical pharmacophore, enabling interactions with the active site of the target enzymes. These findings suggest that further optimization of this scaffold could lead to the development of new kinase inhibitors with improved selectivity and efficacy.

Another emerging area of research involves the use of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate in the development of targeted drug delivery systems. Researchers have explored its incorporation into prodrug formulations, where the Boc group can be selectively cleaved under specific physiological conditions to release the active drug moiety. A recent preprint on *ChemRxiv* described the synthesis of a prodrug conjugate using this compound, which demonstrated enhanced tumor-targeting capabilities and reduced off-target effects in preclinical models. This approach holds great promise for improving the therapeutic index of existing anticancer agents.

Despite these advancements, challenges remain in the large-scale production and application of Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate. Issues such as cost-effective synthesis, scalability, and stability under various conditions need to be addressed to fully realize its potential in pharmaceutical development. Ongoing research efforts are focused on optimizing synthetic routes and exploring novel derivatives to overcome these limitations. Collaborative initiatives between academia and industry are expected to play a pivotal role in translating these findings into clinically viable solutions.

In conclusion, Methyl 2-(Boc-amino)-2-(4-hydroxyphenyl)acetate (CAS: 143323-49-3) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications in peptide synthesis, enzyme inhibition, and drug delivery underscore its significance as a multifunctional intermediate. As research in this area continues to evolve, this compound is likely to remain at the forefront of innovation in drug discovery and development. Future studies should aim to further elucidate its mechanistic insights and explore its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

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